N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid with 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~7~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles in the presence of a base such as triethylamine in an organic solvent like acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~7~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Agrochemistry: It is explored for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N7-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves the inhibition of specific molecular targets such as cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . Additionally, it may interact with other signaling pathways, such as the ERK signaling pathway, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of kinase inhibitors with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent antiproliferative activities against various cancer cell lines.
1,3,4-Thiadiazoles: Exhibits a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
N~7~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE stands out due to its specific substitution pattern and the presence of the fluorobenzyl group, which enhances its binding affinity and selectivity for certain molecular targets . This makes it a promising candidate for further development in medicinal chemistry and other applications .
Properties
Molecular Formula |
C17H14FN7O |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C17H14FN7O/c1-11-8-14(25-17(21-11)19-10-20-25)16(26)22-15-6-7-24(23-15)9-12-2-4-13(18)5-3-12/h2-8,10H,9H2,1H3,(H,22,23,26) |
InChI Key |
ZTIOBHGAPPSLGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(=O)NC3=NN(C=C3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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